3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then coupled with tetradecanoic acid under appropriate conditions to yield the final product.
Chemical Reactions Analysis
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to yield reduced forms of the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under suitable conditions.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid has several applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid is unique due to its specific structure and properties. Similar compounds include:
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-4-pentenoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-3-pyridyl alanine: A similar compound with a pyridyl group, used in the synthesis of peptides with specific properties.
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate: A related compound used in peptide synthesis with a benzyl ester group.
These compounds share the common feature of Fmoc protection but differ in their specific structures and applications.
Properties
CAS No. |
2354668-38-3 |
---|---|
Molecular Formula |
C29H39NO4 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-15-22(20-28(31)32)30-29(33)34-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,22,27H,2-10,15,20-21H2,1H3,(H,30,33)(H,31,32) |
InChI Key |
PGJQMKJWIAVRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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